molecular formula C12H16O2 B170259 3-Methylphenyl 3-methylbutyrate CAS No. 105401-73-8

3-Methylphenyl 3-methylbutyrate

Cat. No. B170259
M. Wt: 192.25 g/mol
InChI Key: CLEOHZPKAIYEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylphenyl 3-methylbutyrate is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is used for its unique biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 3-Methylphenyl 3-methylbutyrate is not fully understood, but it is believed to act as a leucine analog. Leucine is an essential amino acid that plays a key role in protein synthesis and muscle growth. 3-Methylphenyl 3-methylbutyrate may enhance these processes by mimicking leucine and activating the same pathways.

Biochemical And Physiological Effects

Studies have shown that 3-Methylphenyl 3-methylbutyrate can stimulate protein synthesis and muscle growth in animals and humans. It has also been shown to increase energy expenditure and fat oxidation. Additionally, it may have neuroprotective effects and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Methylphenyl 3-methylbutyrate in lab experiments is its ability to mimic the effects of leucine without the need for dietary supplementation. It is also relatively easy to synthesize and purify. However, one limitation is its low yield, which can make large-scale experiments difficult.

Future Directions

There are several future directions for research on 3-Methylphenyl 3-methylbutyrate. One area of interest is its potential as a therapeutic agent for muscle wasting and neurodegenerative diseases. It may also have applications in sports nutrition and weight loss. Further studies are needed to fully understand the mechanism of action and potential benefits of this compound.
In conclusion, 3-Methylphenyl 3-methylbutyrate is a chemical compound with a range of scientific research applications. Its unique biochemical and physiological effects make it a valuable tool for studying protein synthesis, muscle growth, and metabolism. Further research is needed to fully understand its potential benefits and applications.

Synthesis Methods

The synthesis of 3-Methylphenyl 3-methylbutyrate involves the reaction of 3-methylphenylacetic acid with isobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the reaction is typically around 50%.

Scientific Research Applications

3-Methylphenyl 3-methylbutyrate has a range of scientific research applications. It has been used in studies of protein synthesis, muscle growth, and metabolism. It has also been used as a marker for the detection of leucine metabolism in humans and animals.

properties

CAS RN

105401-73-8

Product Name

3-Methylphenyl 3-methylbutyrate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(3-methylphenyl) 3-methylbutanoate

InChI

InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3

InChI Key

CLEOHZPKAIYEQK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)CC(C)C

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)CC(C)C

synonyms

Butanoic acid, 3-Methyl-, 3-Methylphenyl ester

Origin of Product

United States

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